![molecular formula C12H19NO B13226650 3-[(Pentylamino)methyl]phenol](/img/structure/B13226650.png)
3-[(Pentylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Pentylamino)methyl]phenol is an organic compound characterized by a phenol group substituted with a pentylamino group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pentylamino)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a pentylamine. One common method is the reaction of 3-chloromethylphenol with pentylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained around 60-80°C to facilitate the substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Pentylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Wissenschaftliche Forschungsanwendungen
3-[(Pentylamino)methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s phenolic structure makes it useful in studying enzyme interactions and biological pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-[(Pentylamino)methyl]phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The pentylamino group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound with a hydroxyl group attached to an aromatic ring.
3-Aminomethylphenol: Similar structure but with an amino group instead of a pentylamino group.
3-(Methylamino)methylphenol: Contains a methylamino group instead of a pentylamino group
Uniqueness
3-[(Pentylamino)methyl]phenol is unique due to the presence of the pentylamino group, which imparts distinct chemical and physical properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
3-[(pentylamino)methyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-2-3-4-8-13-10-11-6-5-7-12(14)9-11/h5-7,9,13-14H,2-4,8,10H2,1H3 |
InChI-Schlüssel |
YQJQKXLRJKQBSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCNCC1=CC(=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


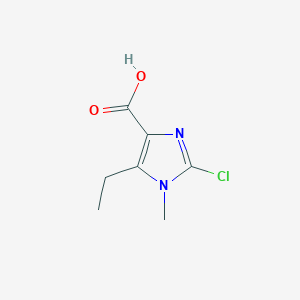
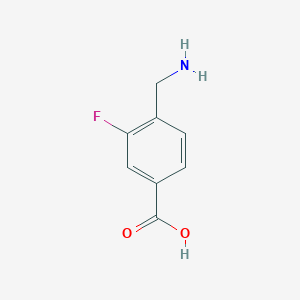
![4-[4-(Propan-2-yl)cyclohexyl]-2H-1,2,3-triazole](/img/structure/B13226591.png)

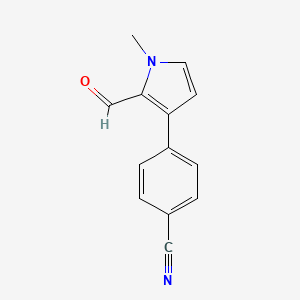
![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13226612.png)
![1-(2-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13226613.png)


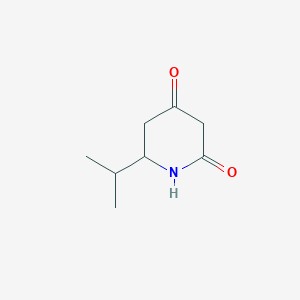
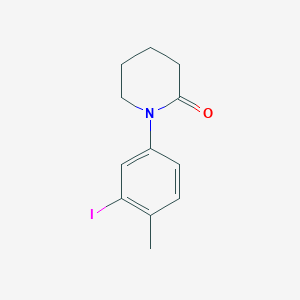
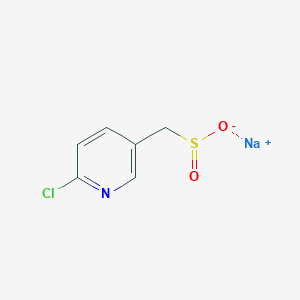
![tert-Butyl 4-[3-(ethylcarbamoyl)oxolan-3-yl]piperazine-1-carboxylate](/img/structure/B13226642.png)

